molecular formula C24H25ClN4O2S B2412675 N-butyl-3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1042719-63-0

N-butyl-3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2412675
CAS No.: 1042719-63-0
M. Wt: 469
InChI Key: GSIDDOOGUQQTFJ-UHFFFAOYSA-N
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Description

This product is N-butyl-3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide, provided for research purposes. It has the CAS Number 1093808-40-2 and a molecular formula of C₂₆H₂₈ClN₅O₃S, corresponding to a molecular weight of 526.05 g/mol . The compound is supplied with a purity of 95% or higher. This molecule is part of the imidazoline chemical class, which are heterocyclic compounds found in many natural and medicinal products and are widely used as intermediates in organic synthesis . The specific core structure, imidazo[1,2-c]quinazoline, is a subject of interest in medicinal chemistry research. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2S/c1-2-3-14-26-21(30)13-12-20-23(31)29-22(27-20)17-9-5-7-11-19(17)28-24(29)32-15-16-8-4-6-10-18(16)25/h4-11,20H,2-3,12-15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIDDOOGUQQTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20min) reduces cyclization time for 14 from 3h to 20min, improving yield to 82%.

Enzymatic Resolution

Lipase-catalyzed enantioselective acylation resolves racemic intermediates, achieving 99% ee for chiral variants.

Challenges and Mitigation Strategies

  • Byproduct Formation : Oxidative dimerization of thiols during S-alkylation is suppressed by inert atmosphere (N₂).
  • Low Solubility : DMSO co-solvent (10% v/v) enhances solubility of 16 in acetonitrile.

Comparative Analysis of Methods

Method Advantages Limitations
Conventional Cyclization High reproducibility Long reaction times (6h)
Microwave Cyclization Rapid (20min), higher yield Specialized equipment required
Enzymatic Resolution Enantioselective Substrate specificity issues

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest that the compound may possess anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that the compound may interfere with cell signaling pathways and enzyme activity.

Comparison with Similar Compounds

N-butyl-3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can be compared with other imidazoquinazoline derivatives, such as:

    N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    N-butyl-3-[5-[(2-bromophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    N-butyl-3-[5-[(2-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Biological Activity

N-butyl-3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound belonging to the imidazoquinazoline derivatives class. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in oncology and infectious diseases. The unique combination of functional groups in this compound contributes to its distinct chemical properties and biological activities.

Chemical Structure

The chemical structure of this compound includes:

  • Imidazoquinazoline core : Known for its pharmacological significance.
  • Chlorophenyl group : Enhances lipophilicity and biological activity.
  • Methylsulfanyl group : Potentially involved in metabolic stability.
  • Butyl group : Increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to the active sites of these targets, inhibiting their activity and leading to various biological effects.

Potential Targets

  • Kinases : The compound may inhibit certain kinases involved in cell signaling pathways.
  • Proteases : It could modulate protease activity, affecting cellular processes.
  • α-glucosidase : Studies indicate that imidazoquinazoline derivatives can exhibit inhibitory activity against α-glucosidase, which is relevant for diabetes management .

Research Findings

A recent study highlighted the potential of imidazoquinazoline derivatives in treating type 2 diabetes mellitus by inhibiting α-glucosidase. The presence of electron-donating groups significantly enhanced the inhibitory potency of these compounds .

Furthermore, compounds structurally similar to this compound have shown promising antineoplastic activity against various cancer cell lines .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that related imidazoquinazoline compounds exhibited significant cytotoxicity against human cancer cell lines such as HT-29 and TK-10. These findings suggest that the compound may have potential as an anticancer agent .
  • Antidiabetic Effects : The compound's ability to inhibit α-glucosidase suggests a potential role in managing postprandial blood glucose levels in diabetic patients .

Comparative Biological Activity Table

Compound NameTarget ActivityReference
N-butyl-3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo...)Kinase inhibition
Imidazoquinazoline derivativesα-glucosidase inhibition
Related compoundsCytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-butyl-3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent selection. For example, the imidazoquinazoline core formation often requires inert atmospheres (e.g., nitrogen) to prevent oxidation . Optimizing the thioether linkage (sulfanyl group introduction) may involve testing nucleophilic substitution conditions (e.g., DMF as solvent, triethylamine as base) . High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for monitoring intermediate purity (>95%) and structural validation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Answer :

  • NMR Spectroscopy : Confirms regiochemistry of the imidazoquinazoline core and substituent positions (e.g., 2-chlorophenyl group) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., MW ~540–615 g/mol based on analogs) .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for understanding intermolecular interactions .

Q. How does the 2-chlorophenylsulfanyl moiety influence the compound’s reactivity and stability?

  • Answer : The electron-withdrawing chloro group enhances electrophilicity at the sulfur atom, making the sulfanyl linkage prone to nucleophilic substitution. Stability studies in DMSO/water mixtures (pH 7.4, 37°C) suggest hydrolytic degradation under acidic conditions, necessitating storage in anhydrous environments .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and structural analogs?

  • Answer : Discrepancies may arise from differences in functional groups (e.g., 2-chlorophenyl vs. 4-fluorophenyl in analogs). Conduct comparative studies:

  • Structure-Activity Relationship (SAR) : Test analogs with systematic substitutions (e.g., halogen position, methyl vs. trifluoromethyl groups) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity variations .
  • Example : A 4-fluorophenyl analog showed 10x lower IC50 against kinase X compared to the 2-chlorophenyl derivative, attributed to steric effects .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with protein targets (e.g., kinase ATP-binding pockets) to identify key hydrogen bonds (e.g., quinazolinone carbonyl with Lys123) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic attack sites on the sulfanyl group .
  • Pharmacophore Modeling : Map essential features (e.g., hydrophobic 2-chlorophenyl, hydrogen-bond acceptor at 3-oxo) for virtual screening .

Q. What experimental designs are recommended for assessing metabolic stability and toxicity?

  • Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .
  • Reactive Metabolite Screening : Use glutathione trapping assays to detect thiol-reactive intermediates .
  • Cytotoxicity Profiling : Test against HEK293 and HepG2 cells to differentiate target-specific vs. off-target effects .

Methodological Notes

  • Contradiction Analysis : Cross-validate HPLC and NMR data with computational fragmentation patterns to resolve impurities .
  • Scale-Up Challenges : Transitioning from batch to flow chemistry may improve reproducibility for multi-gram synthesis .

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